molecular formula CH5ClN2S B12841005 Thiourea hydrochloride

Thiourea hydrochloride

Cat. No.: B12841005
M. Wt: 112.58 g/mol
InChI Key: XJVIPPHGDPEDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiourea Hydrochloride (CH5ClN2S) is a reagent of significant interest in industrial and coordination chemistry research. Its primary research value lies in its synergistic action with hydrochloric acid (HCl) for the efficient recovery and stripping of precious metals like Palladium (II) from industrial wastewater . In these processes, it acts as a coordinating ligand, forming stable complexes with metal chlorocomplexes, facilitating their separation and recovery . Computational chemistry studies, including Density Functional Theory (DFT), are employed to evaluate the thermodynamic stability and geometric parameters of these complexes, revealing a strong Pd-S bonding interaction . Beyond metallurgy, this compound serves as a versatile building block in organic synthesis. It is a precursor to isothiouronium salts, which can be hydrolyzed to produce thiols, a fundamental reaction for introducing sulfur-containing functional groups into molecules . The compound is a white to off-white crystalline powder with a melting point in the range of 160-164 °C and is soluble in water and alcohol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

CH5ClN2S

Molecular Weight

112.58 g/mol

IUPAC Name

thiourea;hydrochloride

InChI

InChI=1S/CH4N2S.ClH/c2-1(3)4;/h(H4,2,3,4);1H

InChI Key

XJVIPPHGDPEDJL-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)N.Cl

Origin of Product

United States

Preparation Methods

Catalytic Nucleophilic Addition of Urea with Sulfur Donors under High Pressure and Temperature

A more recent and sophisticated approach involves the nucleophilic addition of urea to sulfur-containing reagents catalyzed by acidic solid catalysts such as acidic zeolites, clay, kaolin, metal oxides, or molecular sieves. This method is described in Chinese patent CN106631948A and involves controlled reaction conditions under nitrogen atmosphere and elevated pressure.

Process Details:

  • Urea is introduced into a reactor under nitrogen protection at pressures around 10 MPa.
  • The reactor temperature is controlled between 80 °C and 140 °C during nucleophilic addition.
  • Acidic solid catalysts facilitate the formation of hydroxyl diaminourea intermediates.
  • Excess mercaptoethanol or dithioglycol solutions are added and reacted at 45 °C for 2 to 3 hours.
  • After reaction completion, sodium hydroxide is added to adjust alkalinity (pH ≥ 10).
  • The mixture is heated to 105–110 °C for 3 to 5 hours to dehydrate and form thiourea.
  • In some variants, hydrogen sulfide gas is introduced at 50–80 °C and 10–20 MPa for 1 to 3 hours to enhance sulfur incorporation.
  • The product is purified by recrystallization.

Performance Metrics:

Embodiment Catalyst Type Temperature (°C) Pressure (MPa) Reaction Time (h) Yield (%) Purity (%)
4 Acidic zeolite 140 (nucleophilic addition) 10 2–3 (mercaptoethanol) + 3–5 (dehydration) 92 99.2
5 Acidic zeolite 140 (nucleophilic addition) 10 3 (dithioglycol) + 3–5 (dehydration) 82 99.0
6 Acidic zeolite + H₂S 50–80 (H₂S reaction) 10–20 1–3 (H₂S reaction) + 3–5 (dehydration) Not specified High

This method offers high yields and purity, with the advantage of using solid acid catalysts that can be recovered and reused, improving sustainability. The use of high pressure and temperature allows for efficient conversion and shorter reaction times compared to classical methods.

Microwave-Assisted and Other Enabling Technologies for Thiourea Derivatives

Recent advances in synthetic chemistry have introduced enabling technologies such as microwave irradiation, ultrasound, continuous flow chemistry, and photo- or electro-chemistry to improve the synthesis of thiourea and its derivatives. These methods focus on enhancing reaction rates, yields, safety, and environmental impact.

Highlights:

  • Microwave-assisted synthesis reduces reaction times from hours to minutes and often improves yields.
  • Solventless or green solvent systems are increasingly used to minimize environmental footprint.
  • Base- and solvent-free microwave-assisted one-pot syntheses of di- and trisubstituted thioureas have been reported with good yields.
  • Ultrasound-assisted reactions enable efficient synthesis at room temperature with high selectivity.

While these methods are primarily applied to substituted thioureas and derivatives rather than thiourea hydrochloride itself, they represent promising directions for future process intensification and green chemistry applications in thiourea production.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Catalysts/Agents Yield (%) Purity (%) Notes
Calcium cyanamide + SO₂/CO₂ + H₂S Calcium cyanamide, SO₂/CO₂, H₂S <20 °C for gas absorption, 70 °C heating None (gas reagents) High High Industrial scale, uses impure gases
Urea + mercaptoethanol/dithioglycol + H₂S Urea, mercaptoethanol/dithioglycol, H₂S 80–140 °C, 10–20 MPa, 3–5 h dehydration Acidic zeolite or solid acid catalysts 82–92 ~99 High pressure, solid catalyst, recyclable
Microwave/Ultrasound-assisted synthesis Various amines and isothiocyanates Microwave irradiation, solventless or green solvents None or MgO solid base Moderate to high Variable Mainly for substituted thioureas

Chemical Reactions Analysis

Types of Reactions

Thiourea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, hydrogen peroxide (for oxidation), and various acids and bases for hydrolysis and substitution reactions.

Major Products

Major products formed from reactions involving this compound include thiourea dioxide, thiols, and urea.

Scientific Research Applications

Pharmaceutical Applications

Thiourea hydrochloride exhibits significant potential in the pharmaceutical sector, primarily due to its biological activities.

Antimicrobial Properties
Research indicates that thiourea derivatives have notable antibacterial and antifungal activities. For instance, certain thiourea compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity
Thiourea and its derivatives are being investigated for their anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways. For example, research has identified thioureas as potential inhibitors of enzymes involved in cancer progression .

Antitubercular Effects
Thiourea derivatives, such as isoxyl, have been recognized for their efficacy against Mycobacterium tuberculosis. Isoxyl has shown promising results in inhibiting mycolic acid synthesis, a critical component of the bacterial cell wall .

Agricultural Applications

This compound is also utilized in agriculture as a plant growth regulator. It helps mitigate salinity stress in crops, enhancing their growth under adverse conditions. Studies have demonstrated that thiourea can improve redox homeostasis in plants, leading to better resilience against environmental stressors .

Materials Science

In materials science, this compound plays a role in the synthesis of various polymers and materials:

  • Corrosion Inhibition : Thiourea derivatives have been studied for their effectiveness as corrosion inhibitors in metal surfaces, particularly in acidic environments .
  • Catalysis : Thiourea acts as an organocatalyst in several organic reactions, facilitating the synthesis of heterocycles and other complex molecules .

Environmental Chemistry

This compound is employed in environmental applications, particularly in metal extraction processes:

  • Metal Recovery : The compound is used to extract precious metals like gold and silver from ores by forming stable complexes with metal ions. This method presents an environmentally friendly alternative to traditional cyanide leaching processes .

Analytical Chemistry

In analytical chemistry, this compound serves as a chelating agent for metal ion separation and determination. Its ability to form stable complexes enhances the accuracy of various analytical techniques used for metal analysis .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsAntimicrobial, anticancer, antitubercularInhibits bacterial growth; targets cancer cells
AgriculturePlant growth regulationMitigates stress; improves crop resilience
Materials ScienceCorrosion inhibition; catalysisProtects metals; facilitates organic synthesis
Environmental ChemistryMetal extractionEco-friendly recovery methods
Analytical ChemistryChelating agent for metal analysisEnhances accuracy in metal detection

Mechanism of Action

Thiourea hydrochloride exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiamine Chloride Hydrochloride (Vitamin B₁ Hydrochloride)

  • Molecular Formula : C₁₂H₁₇ClN₄OS·HCl (MW: 337.27 g/mol) .
  • Solubility: Highly soluble in water and methanol; used in injectable formulations due to strict purity requirements (95–115% labeled content) .
  • Applications : Essential in treating vitamin B₁ deficiencies. Unlike thiourea hydrochloride, it undergoes rigorous testing for impurities like sulfates, nitrates, and heavy metals .
  • Stability : Requires light-resistant storage, whereas this compound is less sensitive to photodegradation .

Cysteamine Hydrochloride and Semicarbazide Hydrochloride

  • Cysteamine HCl (C₂H₇NS·HCl, MW: 113.61 g/mol): Used in cystinosis treatment. Unlike this compound, it acts as a thiol-based reducing agent .
  • Semicarbazide HCl (CH₅N₃O·HCl, MW: 111.53 g/mol): Employed in analytical chemistry for metal ion masking. Both compounds show interference from Cu(II), whereas this compound exhibits broader compatibility in Tl(III) determination .

Organocatalytic Thiourea Derivatives

  • Hydrogen-Bonding Efficiency : this compound’s catalytic activity stems from its dual N–H bonds, enabling stronger substrate activation than urea-based catalysts. For example, Schreiner’s thiourea catalysts achieve higher enantioselectivity in asymmetric reactions .
  • Synthesis : Prepared via multicomponent reactions (e.g., thiourea + isocyanides), whereas simpler hydrochlorides like semicarbazide are synthesized through direct salt formation .

Pharmaceutical Hydrochlorides (Prilocaine and Hydralazine HCl)

  • Prilocaine HCl (C₁₃H₂₀N₂O₂·HCl): Contains stringent impurity controls (e.g., o-toluidine hydrochloride ≤ 0.1%). This compound lacks such specificity in monographs .
  • Hydralazine HCl : Used for hypertension; its synthesis involves complex condensation steps, contrasting with this compound’s straightforward salt formation .

Thiosulfate and Sulfur-Containing Compounds

  • Sodium Thiosulfate (Na₂S₂O₃): Used in cyanide poisoning and iodometric titrations. This compound’s sulfur participates in redox reactions but lacks thiosulfate’s nucleophilic sulfite group .
  • Thiourea vs. Thiosulfate : this compound’s sulfur is less oxidized, making it more reactive in metal complexation (e.g., Tl(III) masking) .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Key Applications
This compound CH₄N₂S·HCl 118.58 High 180–185 (dec.) Catalysis, Pharmaceuticals
Thiamine HCl C₁₂H₁₇ClN₄OS·HCl 337.27 High 248–250 Vitamin B₁ supplements
Cysteamine HCl C₂H₇NS·HCl 113.61 Moderate 70–72 Cystinosis treatment
Semicarbazide HCl CH₅N₃O·HCl 111.53 High 175–177 Analytical reagent

Table 2: Performance in Tl(III) Determination

Masking Agent Interference from Cu(II) Required pH Adjustment Heating Needed
This compound Minimal No No
Semicarbazide HCl Yes Yes Yes
Cysteamine HCl Yes No Yes

Biological Activity

Thiourea hydrochloride, a derivative of thiourea, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiourea functional group (NH2C(=S)NH2-NH_2-C(=S)-NH_2) combined with hydrochloric acid. This structure allows it to participate in various chemical reactions and interactions with biological targets.

1. Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated the anticancer activity of several thiourea derivatives against human leukemia cell lines, revealing IC50 values as low as 1.50 µM for some compounds, indicating potent anticancer effects .
CompoundCell LineIC50 (µM)
Thiourea Derivative AMCF-7 (breast cancer)1.29
Thiourea Derivative BPC-3 (prostate cancer)3.00
Thiourea Derivative CHL-60 (leukemia)1.50

2. Antibacterial Activity

This compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Research Findings : A comparative study showed that certain thiourea derivatives had minimum inhibitory concentrations (MIC) ranging from 1250 to 5000 µg/mL against tested strains, indicating their potential as antibacterial agents .
Bacterial StrainMIC (µg/mL)
S. aureus1250
E. coli2500
P. aeruginosa5000

3. Antiviral Activity

Thiourea derivatives have also been recognized for their antiviral properties, particularly against HIV and other viral pathogens.

  • Mechanism of Action : The antiviral activity is attributed to the ability of thiourea compounds to interfere with viral replication processes through enzyme inhibition and disruption of viral entry into host cells .

4. Anti-inflammatory Activity

This compound has shown promise in reducing inflammation, which is critical in treating various inflammatory diseases.

  • Study Results : In vitro studies demonstrated that thiourea derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in anti-inflammatory therapies .

The biological activities of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : Thioureas can form stable hydrogen bonds with biological targets, enhancing their binding affinity and specificity .
  • Enzyme Inhibition : Many thiourea derivatives act as inhibitors for key enzymes involved in disease pathways, such as acetylcholinesterase in Alzheimer's disease .
  • Molecular Interactions : The structural features of thioureas allow them to interact with nucleic acids and proteins, altering cellular functions and signaling pathways .

Q & A

Q. What are the common synthetic methodologies for preparing thiourea hydrochloride derivatives, and how are reaction conditions optimized?

this compound is frequently utilized in nucleophilic substitution or amination reactions. For instance, in the synthesis of Memantine hydrochloride, thiourea reacts with 1-bromo-3,5-dimethyladamantane under reflux conditions in ethanol, followed by HCl neutralization to yield the hydrochloride salt . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiourea to alkyl halide). Purification typically employs recrystallization from ethanol-water mixtures .

Q. How can this compound be characterized post-synthesis to confirm structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify amine proton signals (δ 2.5–3.5 ppm) and thiourea carbonyl carbon (δ 170–180 ppm) .
  • Elemental analysis : Confirming C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
  • Mass spectrometry : ESI-MS for molecular ion peaks (e.g., [M+H]+^+ at m/z 520 for N-substituted derivatives) .

Q. What role does this compound play in analytical chemistry, particularly in complexometric titrations?

Thiourea acts as a demasking agent for mercury(II) ions in EDTA complexes. For example, adding 0.5–1.0 g of thiourea to a Hg-EDTA solution releases Hg2+^{2+} by forming a stable Hg-thiourea complex (log K = 22.1), enabling back-titration with standard Zn2+^{2+} or Mg2+^{2+} solutions .

Advanced Research Questions

Q. How do competing reaction pathways in this compound-mediated syntheses affect product yields, and how can these be resolved?

Competing pathways, such as thiourea acting as a nucleophile vs. a catalyst, are influenced by pH and solvent. For example, in the synthesis of β-(4-alkoxybenzylmercapto)ethylamines, NaOH-mediated deprotonation (pH > 10) shifts the equilibrium toward nucleophilic attack on benzyl chlorides, suppressing side reactions like hydrolysis. Kinetic studies via in situ IR spectroscopy can monitor intermediate formation (e.g., isothiourea derivatives) to optimize conditions .

Q. What computational approaches are used to model this compound’s reactivity in organocatalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding interactions between thiourea’s NH groups and substrates. For instance, in asymmetric catalysis, thiourea derivatives exhibit enantioselectivity by stabilizing transition states through dual H-bonding (ΔG^\ddagger differences of 2–3 kcal/mol between enantiomers) . Molecular dynamics simulations further predict solvent effects on reaction trajectories .

Q. How can contradictory data in this compound’s coordination chemistry be reconciled?

Discrepancies in stability constants (e.g., log K for Hg2+^{2+}-thiourea complexes reported as 22.1 vs. 20.5) may arise from ionic strength variations or competing ligands. Methodological standardization, such as using constant ionic media (e.g., 0.1 M KCl) and potentiometric titration under inert atmospheres, minimizes artifacts. Cross-validation with spectroscopic techniques (e.g., UV-Vis for complex stoichiometry) is critical .

Methodological Guidelines

Designing experiments to assess this compound’s stability under varying pH and temperature conditions:

  • Prepare buffered solutions (pH 2–12) and incubate this compound at 25–80°C for 24–72 hours.
  • Monitor degradation via HPLC (C18 column, 220 nm detection) to quantify remaining intact compound.
  • Kinetic analysis (Arrhenius plots) determines activation energy (Ea_a) for hydrolysis, typically 60–80 kJ/mol in acidic conditions .

Best practices for handling data contradictions in synthetic yield reports:

  • Compare reaction parameters (solvent, catalyst, stoichiometry) across studies using meta-analysis tools (e.g., PRISMA guidelines).
  • Conduct sensitivity analyses to identify critical variables (e.g., temperature contributes 40–60% variance in yields) .
  • Validate reproducibility via triplicate experiments under standardized protocols .

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